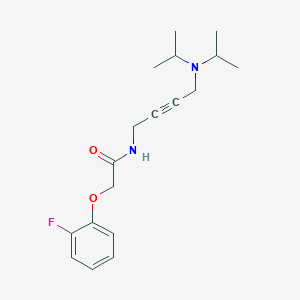

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide, also known as DIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Conversion of Acetaminophen to Bioactive Metabolites

A study by Högestätt et al. (2005) explains the conversion of acetaminophen to N-arachidonoylphenolamine (AM404) in the nervous system, highlighting a novel pathway for drug metabolism involving fatty acid conjugation. This process involves the enzyme fatty acid amide hydrolase and contributes to the analgesic effects of acetaminophen through the endogenous cannabinoid system and TRPV1 agonism (Högestätt et al., 2005).

Chemoselective Acetylation for Drug Synthesis

Magadum and Yadav (2018) discuss the chemoselective acetylation of 2-aminophenol using immobilized lipase, a method relevant for synthesizing intermediates for antimalarial drugs. This research demonstrates the utility of enzymatic catalysis in creating pharmaceutical intermediates, offering a green and efficient alternative to traditional chemical synthesis (Magadum & Yadav, 2018).

Green Synthesis of Analgesic and Antipyretic Agents

Reddy et al. (2014) have developed environmentally friendly syntheses of paracetamol analogs, showcasing a green chemistry approach to drug discovery. Their work highlights the importance of sustainable methods in synthesizing compounds with potential analgesic and antipyretic activities, contributing to the development of safer pharmaceuticals (Reddy et al., 2014).

Advanced Oxidation Chemistry

Vogna et al. (2002) investigated the advanced oxidation chemistry of paracetamol under UV/H2O2 conditions, providing insight into the degradation pathways of pharmaceuticals in the environment. Understanding these pathways is crucial for assessing the environmental impact of drugs and developing strategies for water treatment and pollution control (Vogna et al., 2002).

properties

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O2/c1-14(2)21(15(3)4)12-8-7-11-20-18(22)13-23-17-10-6-5-9-16(17)19/h5-6,9-10,14-15H,11-13H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWPIGMJCQKUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

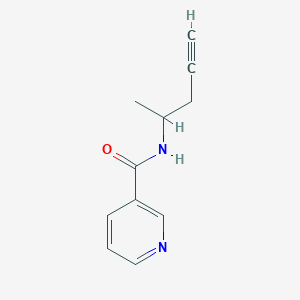

Canonical SMILES |

CC(C)N(CC#CCNC(=O)COC1=CC=CC=C1F)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)

![2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride](/img/structure/B2555683.png)

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)

![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)

![1-Phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2555694.png)

![9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2555697.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2555700.png)